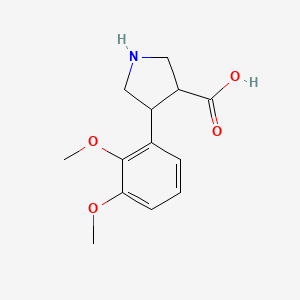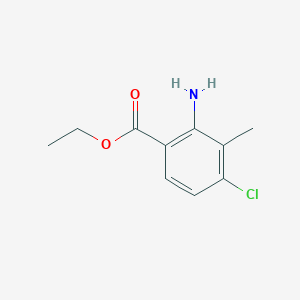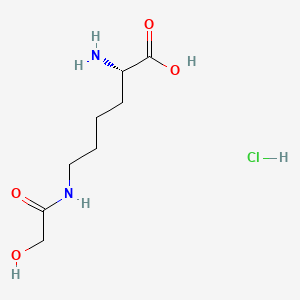
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound of significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the reaction of lysine with glyoxylic acid. The process begins with the protection of the amino group of lysine, followed by the reaction with glyoxylic acid to form the hydroxyacetamido group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamido group back to the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acid derivatives.
科学的研究の応用
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in various chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyacetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the amino group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacking the hydroxyacetamido group.
N-acetylcysteine: Contains an acetyl group and a thiol group, differing in functional groups but similar in its role as a precursor in biochemical pathways.
Uniqueness
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyacetamido group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its ability to form hydrogen bonds and ionic interactions makes it particularly valuable in biochemical and medicinal research .
特性
分子式 |
C8H17ClN2O4 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O4.ClH/c9-6(8(13)14)3-1-2-4-10-7(12)5-11;/h6,11H,1-5,9H2,(H,10,12)(H,13,14);1H/t6-;/m0./s1 |
InChIキー |
VMPSSDPPTATDPR-RGMNGODLSA-N |
異性体SMILES |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C(CCNC(=O)CO)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
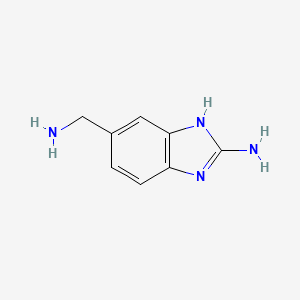
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)

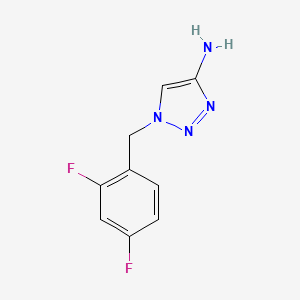

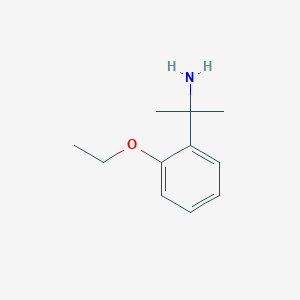

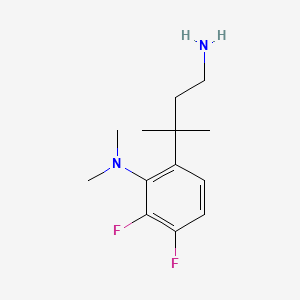
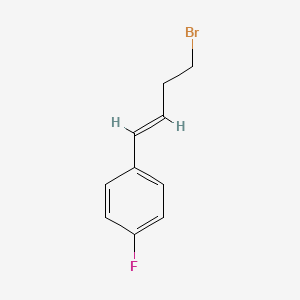
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
